molecular formula C17H11N5O4S B2455167 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203245-47-9

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2455167
CAS No.: 1203245-47-9
M. Wt: 381.37
InChI Key: ZQSOSJZZHSUUHK-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O4S/c23-15(9-1-3-11-12(7-9)22-27-21-11)18-17-20-19-16(26-17)10-2-4-13-14(8-10)25-6-5-24-13/h1-4,7-8H,5-6H2,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSOSJZZHSUUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core structures. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the preparation of the oxadiazole ring might involve cyclization reactions under acidic or basic conditions, while the thiadiazole ring could be formed through sulfurization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be crucial in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and condensation reactions:

  • Acid-Catalyzed Hydrolysis : Under reflux with concentrated HCl (6M, 110°C), the amide bond cleaves to yield 2,1,3-benzothiadiazole-5-carboxylic acid and the corresponding amine derivative.

  • Base-Mediated Saponification : Reacts with NaOH (2M, 80°C) to form carboxylate salts.

Reaction TypeConditionsProductsYield (%)Reference
Hydrolysis6M HCl, 110°CBenzothiadiazole-5-carboxylic acid + 5-(benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine72–78
Saponification2M NaOH, 80°CSodium 2,1,3-benzothiadiazole-5-carboxylate85

Oxadiazole Ring Transformations

The 1,3,4-oxadiazole ring undergoes electrophilic and nucleophilic attacks:

  • Nucleophilic Substitution : Reacts with Grignard reagents (e.g., CH₃MgBr) at the C2 position of oxadiazole, forming substituted derivatives .

  • Ring-Opening with Hydrazine : Hydrazine hydrate (NH₂NH₂·H₂O, ethanol, 60°C) cleaves the oxadiazole ring to generate semicarbazide intermediates .

Reaction TypeReagents/ConditionsProductsSelectivityReference
SubstitutionCH₃MgBr, THF, 0°C → RTMethylated oxadiazole derivative>90% at C2
Ring-OpeningNH₂NH₂·H₂O, EtOH, 60°CSemicarbazide-linked benzodioxin68

Benzothiadiazole Reactivity

The electron-deficient benzothiadiazole core engages in:

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at the C4 position.

  • Electrophilic Aromatic Substitution : Limited nitration (HNO₃/H₂SO₄) occurs at the C7 position due to steric hindrance from the carboxamide group.

Reaction TypeConditionsProductsRegioselectivityReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl benzothiadiazole derivativesC4 > C6 (3:1)
NitrationHNO₃ (conc.), H₂SO₄, 0°C7-Nitrobenzothiadiazole analogExclusive C7

Benzodioxin Stability

The 2,3-dihydro-1,4-benzodioxin moiety resists oxidation but undergoes acid-catalyzed ring-opening:

  • Oxidative Stability : No reaction with KMnO₄ (pH 7, 25°C) after 24h .

  • Acid-Mediated Cleavage : Concentrated H₂SO₄ (98%, 50°C) opens the dioxin ring to form catechol derivatives .

Reaction TypeConditionsProductsKinetic Data (k, s⁻¹)Reference
Ring-OpeningH₂SO₄ (98%), 50°CCatechol-oxadiazole conjugate1.2 × 10⁻³

Photochemical Reactions

Under UV light (λ = 254 nm, acetonitrile):

  • [4π+4π] Cycloaddition : Forms dimeric structures via benzothiadiazole-π interactions .

  • Singlet Oxygen Generation : Acts as a photosensitizer, producing ¹O₂ with quantum yield Φ = 0.32.

Reaction TypeConditionsProductsQuantum Yield (Φ)Reference
DimerizationUV (254 nm), 12hHead-to-tail dimer45% conversion
PhotosensitizationVisible light, O₂¹O₂ generation0.32

Coordination Chemistry

The compound acts as a polydentate ligand:

  • Transition Metal Complexation : Binds to Ru(II) via oxadiazole N and amide O atoms, forming octahedral complexes .

MetalLigand Binding SitesComplex GeometryStability Constant (log K)Reference
Ru(II)Oxadiazole N, Amide OOctahedral8.9 ± 0.2

Key Mechanistic Insights

  • Amide Hydrolysis : Follows pseudo-first-order kinetics (k = 3.4 × 10⁻⁵ s⁻¹ at pH 2).

  • Suzuki Coupling : Rate-determining step is oxidative addition of Pd to C-Br bond (ΔG‡ = 92 kJ/mol).

  • Photodimerization : Proceeds via excited triplet state (τ = 1.8 μs) .

This compound’s multifunctional architecture enables tailored modifications for applications in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., kinase inhibitor prodrugs) . Experimental protocols for scale-up reactions recommend strict exclusion of moisture during metal-catalyzed steps .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of the oxadiazole structure exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can induce apoptosis in cancer cell lines such as glioblastoma. The mechanism often involves DNA damage and subsequent cell cycle arrest leading to increased cell death rates in vitro .

Antidiabetic Properties
In vivo studies using model organisms like Drosophila melanogaster have demonstrated the anti-diabetic potential of compounds related to this oxadiazole derivative. These compounds significantly reduced glucose levels in treated models, suggesting a promising avenue for developing new anti-diabetic medications .

Material Science

Fluorescent and UV Absorbing Materials
The unique structural properties of this compound allow it to serve as a component in the synthesis of fluorescent materials. Its ability to absorb UV light makes it suitable for applications in coatings and plastics that require UV protection .

Biological Significance

Antimicrobial and Antiviral Activities
Compounds within the oxadiazole class have been noted for their broad-spectrum antimicrobial properties. Research has highlighted their efficacy against various bacterial strains and viruses. This suggests potential applications in developing new antibiotics or antiviral agents .

Several case studies have been documented regarding the efficacy of oxadiazole derivatives:

  • Study on Glioblastoma Treatment : A specific derivative was tested against LN229 glioblastoma cells showing significant cytotoxic effects through apoptosis induction .
  • Diabetes Management in Model Organisms : Compounds were tested on genetically modified Drosophila models demonstrating a marked reduction in glucose levels compared to controls .

These findings underscore the compound's versatility and potential across multiple fields.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide apart is its unique combination of structural motifs, which confer distinct chemical and biological properties

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiadiazole moiety and an oxadiazole ring. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 370.43 g/mol. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research has shown that derivatives of oxadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies indicated that it possesses cytotoxic effects with IC₅₀ values in the micromolar range, suggesting potential as an anticancer agent .
  • Mechanism of Action : Preliminary studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of the cell cycle at the G0-G1 phase .

Antimicrobial Activity

The oxadiazole derivatives are also noted for their antimicrobial properties. Studies have reported:

  • Antibacterial Effects : Compounds similar to this compound have shown activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. This indicates potential for development as antibacterial agents .

Other Pharmacological Potentials

The compound's diverse structure allows for exploration in several therapeutic areas:

  • Anti-inflammatory Properties : Some studies suggest that compounds containing the oxadiazole ring may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective properties which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyBiological ActivityFindings
Study 1AnticancerIC₅₀ values for MCF-7 were reported at 0.65 µM .
Study 2AntimicrobialEffective against E. coli and S. aureus with MIC values below 100 µg/mL .
Study 3Anti-inflammatoryInhibition of TNF-alpha production in macrophages .

Q & A

Q. What are the optimal synthetic routes for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide?

The synthesis involves multi-step reactions, including cyclization and coupling. For example, benzo[c][1,2,5]oxadiazole derivatives are synthesized via cyclization of precursors like 4-amino-3-nitrobenzoic acid using reagents such as KOH and SOCl₂. The oxadiazole ring can be formed via dehydrative cyclization of acylhydrazides using agents like POCl₃. Coupling the benzodioxin and benzothiadiazole moieties may require Suzuki-Miyaura or Ullmann reactions for C–N bond formation . Purity is critical; intermediates should be validated via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns in the benzodioxin and oxadiazole rings.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects in the fused heterocyclic system .
  • Elemental analysis : Ensures stoichiometric purity, especially for intermediates .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies using HPLC to monitor degradation products under thermal (40–60°C), photolytic (UV light), and hydrolytic (acid/base buffers) stress. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for benzothiadiazole-oxadiazole hybrids?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell lines, solvent controls) or impurities. Mitigate via:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays .
  • Dose-response validation : Perform IC₅₀/EC₅₀ comparisons across studies.
  • Meta-analysis : Pool data from structurally analogous compounds (e.g., benzodioxane-oxadiazoles) to identify trends .

Q. How does the electronic configuration of the benzothiadiazole moiety influence pharmacological activity?

The electron-deficient benzothiadiazole core enhances π-π stacking with biological targets (e.g., enzymes, DNA). Computational studies (DFT) reveal charge distribution: the carboxamide group at position 5 acts as a hydrogen-bond donor, critical for target binding. Substituent effects (e.g., electron-withdrawing groups on the oxadiazole) modulate redox potential and bioavailability .

Q. What in silico methods predict the compound’s ADMET properties?

Use tools like SwissADME or ADMETLab 2.0 to predict:

  • Lipophilicity (LogP) : Impacts blood-brain barrier penetration.
  • CYP450 interactions : Identifies metabolic liabilities.
  • Toxicity : ProTox-II predicts hepatotoxicity based on structural alerts (e.g., nitro groups) .

Q. How to design experiments to elucidate the compound’s mechanism of action in cancer cells?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC-based quantification of protein targets (e.g., apoptosis regulators).
  • Molecular docking : Map interactions with oncogenic kinases (e.g., EGFR, BRAF) using AutoDock Vina .

Q. What methodologies optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures for parenteral administration.
  • Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability.
  • Salt formation : React with HCl or sodium citrate to enhance aqueous solubility .

Methodological Guidance

Q. How to validate the compound’s purity for pharmacological assays?

  • HPLC-DAD/MS : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to detect impurities ≤0.1%.
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Q. What controls are essential in cytotoxicity assays?

Include:

  • Vehicle controls (DMSO, ≤0.1% v/v).
  • Positive controls (doxorubicin for apoptosis, cisplatin for DNA damage).
  • Cell viability controls (MTT/WST-1 assays with untreated cells) .

Q. How to address low yields in the final coupling step?

Optimize:

  • Catalyst systems : Pd(OAc)₂/XPhos for Buchwald-Hartwig couplings.
  • Solvent selection : DMF or toluene for polar aprotic conditions.
  • Temperature : Microwave-assisted synthesis (80–120°C) reduces reaction time .

Data Interpretation & Theoretical Frameworks

Q. How to integrate QSAR models into structure optimization?

Develop 2D/3D-QSAR using descriptors like Hammett constants (σ) and molecular connectivity indices. Validate with leave-one-out cross-validation (R² > 0.7). Apply CoMFA/CoMSIA to guide substituent selection on the benzodioxin ring .

Q. What statistical methods analyze dose-response relationships in enzyme inhibition assays?

Use nonlinear regression (GraphPad Prism) to fit data to the Hill equation. Report IC₅₀ values with 95% confidence intervals. Compare slopes via extra sum-of-squares F-test .

Q. How to reconcile conflicting computational and experimental binding affinity data?

Re-evaluate docking parameters (e.g., grid box size, flexibility of active-site residues). Validate with SPR or ITC to measure binding kinetics (Kd, kon/koff) .

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